(4-Chloro-benzyl)-phosphonic acid
Overview
Description
(4-Chloro-benzyl)-phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzyl ring substituted with a chlorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzyl)-phosphonic acid typically involves the reaction of 4-chlorobenzyl chloride with a phosphonic acid derivative. One common method is the Arbuzov reaction, where 4-chlorobenzyl chloride reacts with triethyl phosphite under reflux conditions to yield the desired product. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-benzyl)-phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can react with the chlorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a range of benzyl derivatives with different functional groups.
Scientific Research Applications
(4-Chloro-benzyl)-phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving phosphonic acids.
Industry: It can be used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-benzyl)-phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic the phosphate group in biological systems, allowing the compound to act as an enzyme inhibitor. This interaction can disrupt normal enzyme function and provide insights into enzyme mechanisms and potential therapeutic targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-benzyl)-phosphonic acid ethyl ester
- This compound methyl ester
- This compound diethyl ester
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the phosphonic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to its esters, the free acid form may exhibit different reactivity and solubility, influencing its use in different contexts.
Properties
IUPAC Name |
(4-chlorophenyl)methylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNFQPHCXKFJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395169 | |
Record name | (4-Chloro-benzyl)-phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39225-05-3 | |
Record name | (4-Chloro-benzyl)-phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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